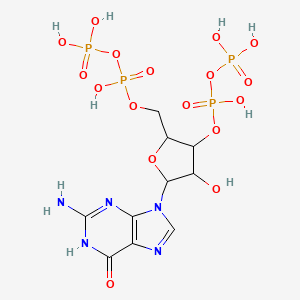
ppGpp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine tetraphosphate, commonly referred to as ppGpp, is a highly phosphorylated guanosine derivative. It is a global regulatory nucleotide that modulates several biochemical events in bacterial physiology, ranging from core central dogma processes to various metabolic pathways . Guanosine tetraphosphate is part of the stringent response in bacteria, which is a survival mechanism triggered by nutrient starvation and other stress conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine tetraphosphate is synthesized from guanosine triphosphate (GTP) and adenosine triphosphate (ATP) by the enzyme RelA in response to amino acid starvation . The synthesis involves the transfer of a pyrophosphate group from ATP to GTP, forming guanosine pentaphosphate (pppGpp), which is then hydrolyzed to guanosine tetraphosphate by the enzyme GppA .
Industrial Production Methods
Industrial production of guanosine tetraphosphate is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant bacterial strains engineered to overexpress the RelA and GppA enzymes .
Chemical Reactions Analysis
Types of Reactions
Guanosine tetraphosphate undergoes several types of reactions, including:
Hydrolysis: Conversion of guanosine pentaphosphate to guanosine tetraphosphate by GppA.
Binding Reactions: Guanosine tetraphosphate binds to various target proteins, modulating their activity.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme GppA and appropriate buffer conditions to maintain enzyme activity.
Binding Reactions: Typically occur under physiological conditions within the bacterial cell.
Major Products Formed
Scientific Research Applications
Guanosine tetraphosphate has several scientific research applications:
Microbial Physiology: It is used to study the stringent response and its effects on bacterial growth and metabolism.
Antibiotic Resistance: Research on guanosine tetraphosphate helps understand bacterial survival mechanisms under antibiotic stress.
Metabolic Regulation: It is used to investigate the regulation of metabolic pathways in response to nutrient availability.
Stress Response: Studies on guanosine tetraphosphate provide insights into bacterial adaptation to various stress conditions.
Mechanism of Action
Guanosine tetraphosphate exerts its effects by binding to RNA polymerase and other target proteins, causing a global reprogramming of cellular processes . This binding leads to the inhibition of ribosomal RNA and transfer RNA synthesis, upregulation of stress-related genes, and optimization of resource allocation . The molecular targets include enzymes involved in nucleotide metabolism, ribosome biogenesis, and other essential cellular functions .
Comparison with Similar Compounds
Guanosine tetraphosphate is similar to guanosine pentaphosphate (pppGpp), both of which are involved in the stringent response . guanosine tetraphosphate is more potent in regulating growth rate, RNA/DNA ratios, and other cellular processes compared to guanosine pentaphosphate . Other similar compounds include cyclic adenosine monophosphate (cAMP) and cyclic di-GMP, which are also second messengers involved in bacterial stress responses .
List of Similar Compounds
- Guanosine pentaphosphate (pthis compound)
- Cyclic adenosine monophosphate (cAMP)
- Cyclic di-GMP
Guanosine tetraphosphate’s unique role in the stringent response and its potent regulatory effects on bacterial physiology make it a critical molecule for understanding bacterial adaptation and survival under stress conditions .
Properties
CAS No. |
32452-17-8 |
|---|---|
Molecular Formula |
C10H17N5O17P4 |
Molecular Weight |
603.16 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
BUFLLCUFNHESEH-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















